molecular formula C37H33O4P B3322553 (3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine CAS No. 147700-62-7

(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No. B3322553
CAS RN: 147700-62-7
M. Wt: 572.6 g/mol
InChI Key: FBCWBUCCKKBBNU-KKLWWLSJSA-N
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Description

“(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine” is a phosphoramidite ligand . It has an empirical formula of C33H34NO4P and a molecular weight of 539.60 .


Synthesis Analysis

This compound is used as a ligand in asymmetric, iridium-catalyzed, allylic allylation of propenylboronates . It’s also used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to α,β-unsaturated imines derived from amino acids .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin ring system . The structure also includes four phenyl groups attached to the ring system .


Chemical Reactions Analysis

As a ligand, this compound can participate in various chemical reactions. For example, it’s used in iridium-catalyzed allylic allylation reactions and copper-catalyzed asymmetric conjugate addition reactions .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 218-221 °C . It’s also moisture sensitive .

Mechanism of Action

The mechanism of action of this compound is related to its ability to act as a ligand in various chemical reactions . As a ligand, it can coordinate to a metal center and influence the reactivity of the metal center .

Safety and Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and kept in a well-ventilated place .

properties

IUPAC Name

(3aR,8aR)-2,2-dimethyl-4,4,6,8,8-pentakis-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33O4P/c1-35(2)38-33-34(39-35)37(30-22-12-5-13-23-30,31-24-14-6-15-25-31)41-42(32-26-16-7-17-27-32)40-36(33,28-18-8-3-9-19-28)29-20-10-4-11-21-29/h3-27,33-34H,1-2H3/t33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCWBUCCKKBBNU-KKLWWLSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 2
Reactant of Route 2
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Reactant of Route 3
Reactant of Route 3
(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

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